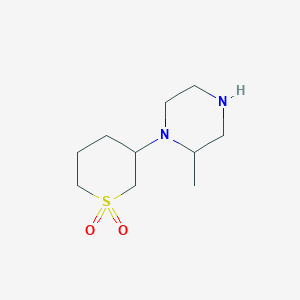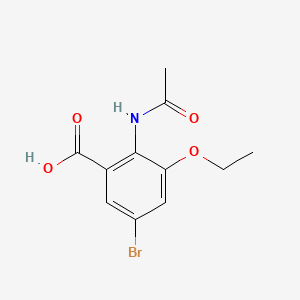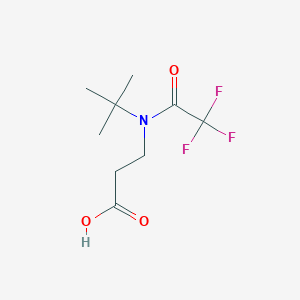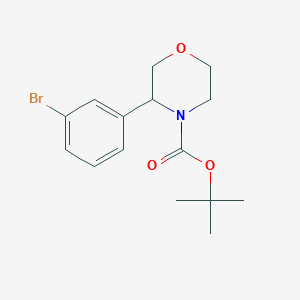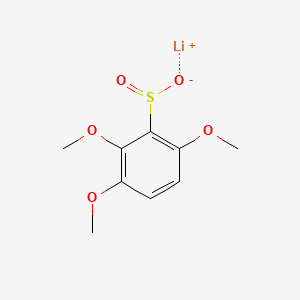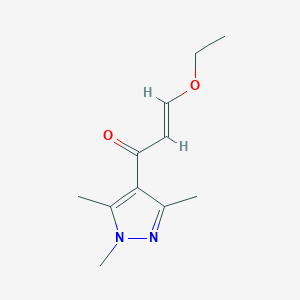
3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one is a heterocyclic compound that contains a pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of propargylic alcohols with N,N-diprotected hydrazines, followed by base-mediated cyclization . The reaction conditions typically include the use of an acid catalyst for the propargylation step and a base for the cyclization step. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including nucleophilic addition-elimination reactions . Common reagents used in these reactions include hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. Pyrazole derivatives, including 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one, are known for their antileishmanial and antimalarial activities . They have been evaluated for their potential as pharmacophores for the development of safe and effective antileishmanial and antimalarial agents . Additionally, pyrazole derivatives have been studied for their cytotoxic effects against cancer cell lines .
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, some pyrazole derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
3-Ethoxy-1-(1,3,5-trimethyl-1h-pyrazol-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as 1,3,5-trimethyl-1H-pyrazole-4-boronic acid pinacol ester and potassium tri(3,5-dimethyl-1-pyrazolyl)borohydride . These compounds share the pyrazole ring structure but differ in their substituents and functional groups. The unique combination of the ethoxy and prop-2-en-1-one groups in this compound may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-7-6-10(14)11-8(2)12-13(4)9(11)3/h6-7H,5H2,1-4H3/b7-6+ |
InChI Key |
SVPAOAYXDTYMDP-VOTSOKGWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=C(N(N=C1C)C)C |
Canonical SMILES |
CCOC=CC(=O)C1=C(N(N=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


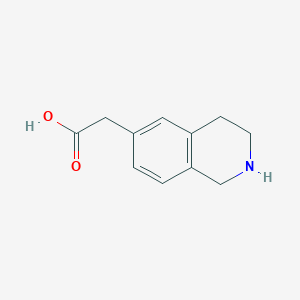
![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)

![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13493366.png)

